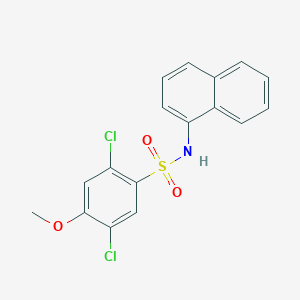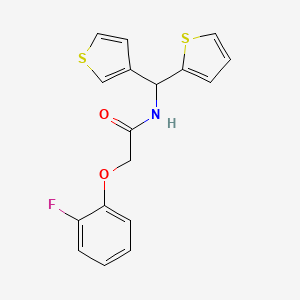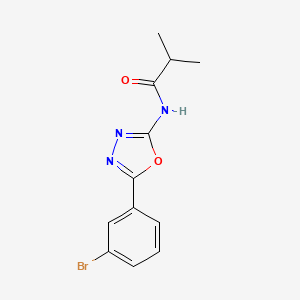
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a bromophenyl group, which is a phenyl ring (a variant of benzene) with a bromine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. The bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the bromine atom might increase the compound’s density and boiling point .Aplicaciones Científicas De Investigación
1. Anti-Inflammatory Properties
N-substituted anthranilic acid derivatives, related to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, have been synthesized and tested for anti-inflammatory properties. Compounds in this category exhibited significant inflammation inhibitory activity, demonstrating potential as anti-inflammatory agents (Shalabh Sharma, V. K. Srivastava, Ashok Kumar, 2002).
2. Antimicrobial and Hemolytic Activity
Research on similar compounds indicates antimicrobial and hemolytic activities. Compounds with structures related to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide were found to be active against selected microbial species, suggesting potential applications in antimicrobial treatments (Samreen Gul et al., 2017).
3. Antibacterial Properties
N-substituted derivatives of similar compounds have shown moderate to talented antibacterial activity. This suggests that compounds in the same class as N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide could be effective in antibacterial applications (H. Khalid et al., 2016).
4. Insecticidal Activities
Compounds containing 1,3,4-oxadiazole rings, similar to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, have demonstrated insecticidal activities against certain pests, suggesting possible applications in pest control (L. Qi et al., 2014).
5. Potential Anticancer Agents
Some 1,3,4-oxadiazole compounds have been identified as apoptosis inducers, indicating their potential use as anticancer agents. This suggests that compounds structurally similar to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide may have applications in cancer treatment (Han-Zhong Zhang et al., 2005).
6. Computational and Pharmacological Evaluation
Studies involving computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment and tumor inhibition, highlight the significant potential of these compounds in various pharmacological applications (M. Faheem, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALQJDHKDUAOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2978677.png)
![Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2978678.png)

![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2978683.png)
![4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2978684.png)
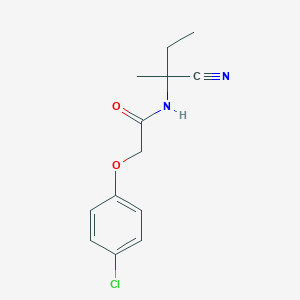

![1-(naphthalen-1-ylmethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978689.png)
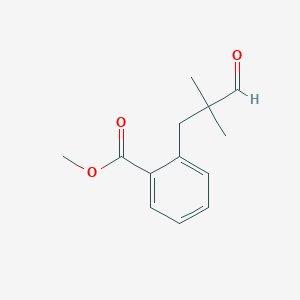
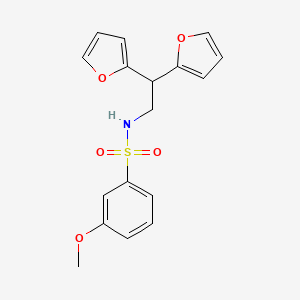
![5-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2978692.png)
![N-[2-(1-adamantyl)ethyl]benzamide](/img/structure/B2978695.png)
